molecular formula C13H13NO2S B10853252 4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol

4-(4,5,6,7-Tetrahydro-thieno[2,3-c]pyridin-4-yl)-benzene-1,2-diol

Cat. No.: B10853252
M. Wt: 247.31 g/mol
InChI Key: QDKUSZZMIFQVPN-JTQLQIEISA-N
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Preparation Methods

The synthesis of SK&F-89626 involves several steps. The key intermediate is 3,4-dihydroxyphenylacetic acid, which undergoes cyclization with thieno[2,3-c]pyridine to form the desired compound. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

SK&F-89626 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

SK&F-89626 has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of dopamine receptor agonists.

    Biology: The compound is used to investigate the role of dopamine D1 receptors in various biological processes, including neurotransmission and cell signaling.

    Medicine: SK&F-89626 is studied for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: The compound may be used in the development of new pharmaceuticals targeting dopamine receptors

Mechanism of Action

SK&F-89626 exerts its effects by binding to dopamine D1 receptors, which are G protein-coupled receptors. Upon binding, the compound stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation of the cAMP pathway modulates various cellular responses, including neurotransmitter release and gene expression .

Comparison with Similar Compounds

SK&F-89626 is similar to other dopamine D1 receptor agonists, such as SKF-89145 and SKF-38393. it is unique in its specific binding affinity and selectivity for the D1 receptor. This selectivity makes it a valuable tool for studying the specific effects of D1 receptor activation without interference from other dopamine receptor subtypes .

Similar compounds include:

  • SKF-89145
  • SKF-38393
  • SKF-81297

These compounds share structural similarities with SK&F-89626 but may differ in their pharmacological profiles and specific applications.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-[(4S)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-yl]benzene-1,2-diol

InChI

InChI=1S/C13H13NO2S/c15-11-2-1-8(5-12(11)16)10-6-14-7-13-9(10)3-4-17-13/h1-5,10,14-16H,6-7H2/t10-/m0/s1

InChI Key

QDKUSZZMIFQVPN-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](C2=C(CN1)SC=C2)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1C(C2=C(CN1)SC=C2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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